2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride
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Overview
Description
2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride is a bicyclic compound with a unique structure that includes both an oxygen and a nitrogen atom within its ring system. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with 4R-hydroxy-l-proline, which undergoes a series of reactions to form the desired bicyclic structure. The reaction conditions often include the use of acetic acid moieties and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, often leading to ring-opening or other structural changes.
Substitution: The nitrogen and oxygen atoms in the ring system make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the bicyclic structure .
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the ketone group present in 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride.
2-Oxa-5-azabicyclo[2.2.1]heptan-3-one, 5-[[1-(trifluoromethyl)cyclopropyl]carbonyl]: This derivative includes a trifluoromethyl group, which can significantly alter its chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of oxygen and nitrogen atoms within the bicyclic ring system. This structure imparts distinct chemical reactivity and stability, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c7-5-4-1-3(8-5)2-6-4;/h3-4,6H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMCZIUKNIOICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C(=O)O2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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